1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime
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Overview
Description
1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyridinyl group, an ethanone moiety, and an oxime ether linkage to a trifluoromethyl-substituted benzyl group. These structural elements contribute to its reactivity and functionality in different chemical contexts.
Preparation Methods
The synthesis of 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime typically involves the condensation of 1-(2-pyridinyl)-1-ethanone with O-substituted hydroxylamine hydrochloride under suitable reaction conditions . The reaction is often carried out in the presence of a base, such as sodium carbonate or potassium carbonate, to facilitate the formation of the oxime ether. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime ether to the corresponding amine or hydroxylamine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism by which 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds to 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime include other oxime ethers and pyridinyl derivatives. For example:
1-(2-pyridinyl)-1-ethanone O-methyl oxime: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
1-(2-pyridinyl)-1-ethanone O-benzyl oxime: Similar structure but without the trifluoromethyl substitution, affecting its chemical properties and applications. The presence of the trifluoromethyl group in this compound distinguishes it from these analogs, providing unique chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
(E)-1-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methoxy]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-11(14-4-2-3-9-19-14)20-21-10-12-5-7-13(8-6-12)15(16,17)18/h2-9H,10H2,1H3/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIYXUQJSPKNEJ-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)C(F)(F)F)/C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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